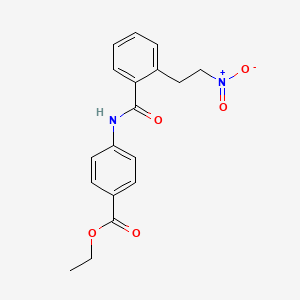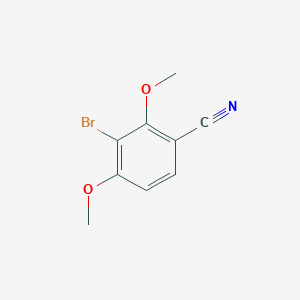
6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is a chemical compound that belongs to a class of compounds known as quinazolines. It has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinazolines, including derivatives similar to 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione, have been extensively studied for their antimalarial properties. A significant discovery in this field is the identification of a derivative, SSJ-717, showing promising antimalarial activity, indicating the compound's potential as an antimalarial drug lead (Mizukawa et al., 2021).
Antioxidant Properties
Research has also highlighted the role of thioamides, a class to which this compound belongs, in scavenging free radicals. This suggests that derivatives of this compound could have applications as antioxidants, offering a method for evaluating antioxidant activity based on kinetic parameters (Chernov'yants et al., 2016).
Synthesis and Chemical Transformations
Antitumor and Antimicrobial Activity
Further exploration into the applications of quinazoline derivatives has shown that they possess potent cytotoxic activities against various tumor cell lines, indicating their potential in antitumor therapies. Additionally, antimicrobial activities have been observed, suggesting a broad spectrum of pharmaceutical applications (Kassab et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-5,6-dimethoxybenzoic acid. This intermediate is then reacted with 2-(pyrrolidin-1-yl)ethanamine to form the desired product.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzoic acid", "thionyl chloride", "2-(pyrrolidin-1-yl)ethanamine" ], "Reaction": [ "Step 1: React 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride in the presence of a suitable solvent to form 2-chloro-5,6-dimethoxybenzoic acid.", "Step 2: React 2-chloro-5,6-dimethoxybenzoic acid with 2-(pyrrolidin-1-yl)ethanamine in the presence of a suitable base and solvent to form 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione." ] } | |
CAS-Nummer |
902503-26-8 |
Molekularformel |
C16H22N4O2S |
Molekulargewicht |
334.44 |
IUPAC-Name |
6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H22N4O2S/c1-21-13-9-11-12(10-14(13)22-2)18-16(23)19-15(11)17-5-8-20-6-3-4-7-20/h9-10H,3-8H2,1-2H3,(H2,17,18,19,23) |
InChI-Schlüssel |
XCKGSCPUENCGLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCN3CCCC3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)
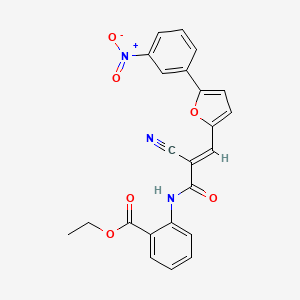
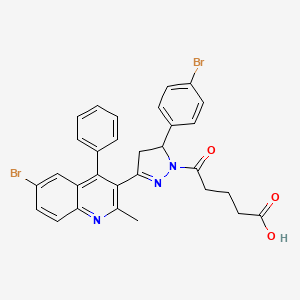

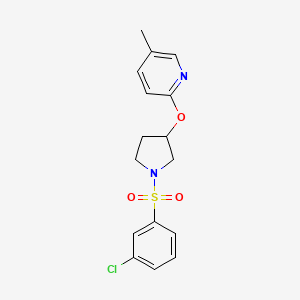

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
